molecular formula C15H17ClN2O3S2 B2484925 3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide CAS No. 1251625-30-5

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide

Cat. No. B2484925
M. Wt: 372.88
InChI Key: ITPRBICYGVXOBR-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds characterized by the sulfonamide group, a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom. Historically, they have been significant in medicinal chemistry, serving as the backbone for various therapeutic agents due to their wide-ranging biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide functional group is often a key feature in drug design, contributing to the pharmacological activity of many FDA-approved drugs (El-Qaliei et al., 2020).

Synthesis Analysis

Sulfonamides can be synthesized through various methods, including the reaction of sulfonyl chlorides with amines or ammonia. This versatility in synthesis allows for the creation of a diverse range of derivatives with significant biological activities. Specifically, the introduction of different substituents on the phenyl ring or the thiophene moiety could significantly affect the compound's chemical and biological properties, leading to potential applications in medicinal chemistry (Ghosh et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides plays a critical role in their biological activity. The presence of the sulfonamide group, in combination with other functional groups such as chloro, dimethylphenyl, and ethylthiophene, contributes to the molecule's ability to interact with biological targets. These interactions are crucial for the compound's pharmacological activity, including its potential as an inhibitor or modulator of specific enzymes or receptors (Azevedo-Barbosa et al., 2020).

Chemical Reactions and Properties

Sulfonamides, including the specific compound , can undergo various chemical reactions, such as hydrolysis, oxidation, and reduction, depending on the surrounding chemical environment. These reactions can alter the compound's chemical structure and, consequently, its biological activity. For example, modifications on the sulfonamide nitrogen or the aromatic ring could lead to changes in the molecule's solubility, stability, and reactivity (Issac & Tierney, 1996).

Physical Properties Analysis

The physical properties of sulfonamides, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for the compound's formulation and delivery in a pharmaceutical context. Adjustments in the compound's structure can be strategically made to optimize these physical properties for better pharmacokinetics and pharmacodynamics (Yue & Xu, 2012).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal for their mechanism of action. These properties enable sulfonamides to act as inhibitors for enzymes like carbonic anhydrase or as ligands for receptors, contributing to their therapeutic effects. The specific substituents and their positions on the sulfonamide backbone can fine-tune these chemical properties, potentially leading to compounds with selective activity and reduced toxicity (Carta et al., 2012).

Scientific Research Applications

Synthesis and Material Development

The synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic dicarboxylic acids showcase the utility of compounds with sulfonamide groups in creating high-performance polymers. These polymers exhibit high thermal stability and solubility in polar solvents, indicating their potential for advanced material applications (Saxena et al., 2003).

Heterocyclic Chemistry and Dye Synthesis

Research into heterocyclic disperse dyes incorporating thiophene moieties has revealed the synthesis of compounds that offer promising dyeing properties for polyester fibers. These studies highlight the versatility of sulfonamide-related compounds in textile applications, demonstrating good fastness properties, although with noted limitations in photostability (Iyun et al., 2015).

Advanced Polymer Research

The development of fluorinated, high-temperature polymers based on reactions involving sulfonamide groups underscores the compound's role in creating materials with enhanced thermal stability and desirable dielectric properties. This research points to the compound's significance in the field of high-performance polymer synthesis (Boston et al., 1997).

Catalysis and Inhibition Studies

Studies on carbonic anhydrase inhibitors have utilized sulfonamide-based compounds to develop inhibitors with high affinity towards various isozymes. This research demonstrates the compound's potential in medicinal chemistry, particularly in developing treatments for conditions like glaucoma, by modulating intraocular pressure (Scozzafava et al., 2002).

Molecular Docking and DFT Calculations

Investigations into the synthesis, biological evaluation, and theoretical studies of novel benzenesulfonamide derivatives highlight the compound's role in the development of potential therapeutic agents. This includes comprehensive studies on its interaction with biological targets, supported by molecular docking and Density Functional Theory (DFT) calculations, illustrating the compound's relevance in drug discovery and development (Fahim & Shalaby, 2019).

Safety And Hazards

The compound is classified as hazardous (Signal Word: Danger) and may cause skin and eye irritation. Precautionary measures should be taken during handling .

properties

IUPAC Name

3-[(3-chloro-4-methylphenyl)sulfonyl-methylamino]-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c1-4-17-15(19)14-13(7-8-22-14)18(3)23(20,21)11-6-5-10(2)12(16)9-11/h5-9H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPRBICYGVXOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide

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